Norbraylin

Descripción general

Descripción

Norbraylin is a natural prenylated coumarin, primarily known for its role as a phosphodiesterase 4D2 inhibitor. It is derived from the plant Toddalia asiatica and has a molecular formula of C14H12O4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norbraylin is typically isolated from the roots of Toddalia asiatica. The extraction process involves several steps, including solvent extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Toddalia asiatica. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is further purified using techniques such as column chromatography to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Norbraylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Aplicaciones Científicas De Investigación

Norbraylin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of prenylated coumarins and their interactions with various reagents.

Biology: this compound’s role as a phosphodiesterase 4D2 inhibitor makes it valuable in studying cellular signaling pathways and enzyme inhibition.

Medicine: Due to its inhibitory effects on phosphodiesterase 4D2, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Mecanismo De Acción

Norbraylin exerts its effects by inhibiting the enzyme phosphodiesterase 4D2. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn affects various cellular processes such as inflammation and cell proliferation. The molecular targets of this compound include the active site of phosphodiesterase 4D2, where it binds and prevents the enzyme from degrading cyclic adenosine monophosphate .

Comparación Con Compuestos Similares

Theobromine: A xanthine alkaloid used as a bronchodilator and vasodilator.

Doxofylline: A methylxanthine derivative used in the treatment of asthma.

Apremilast: A potent phosphodiesterase 4 inhibitor with anti-inflammatory properties.

Theophylline: A methyl xanthine derivative with diuretic and bronchodilator activities.

Uniqueness of Norbraylin: this compound’s uniqueness lies in its natural origin and its specific inhibitory action on phosphodiesterase 4D2. Unlike other similar compounds, this compound is derived from a plant source and has a distinct prenylated coumarin structure, which contributes to its unique biological activities and potential therapeutic applications .

Actividad Biológica

Norbraylin, a natural prenylated coumarin derived from the roots of Toddalia asiatica, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

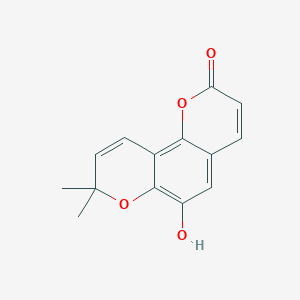

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a unique structure that contributes to its biological activity. The compound exhibits the following properties:

- Molecular Weight : 244.24 g/mol

- CAS Number : 60796-64-7

- IC50 Value : 7.15 μM as a PDE4D2 inhibitor .

1. Phosphodiesterase Inhibition

This compound primarily acts as an inhibitor of phosphodiesterase 4D2 (PDE4D2), an enzyme implicated in various inflammatory processes. The inhibition of this enzyme can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation and immune responses .

| Activity | Mechanism | IC50 Value |

|---|---|---|

| PDE4D2 Inhibition | Increases cAMP levels, reducing inflammation | 7.15 μM |

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of ovarian cancer cells (SKOV3) with significant efficacy .

| Cell Line | IC50 Value | Effect |

|---|---|---|

| SKOV3 (Ovarian) | 4.67 μM | Cytotoxicity observed |

| HEK293 (Human) | >100 μM | Low cytotoxicity |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties, particularly against pathogenic fungi and bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Study on Cytotoxic Effects

A study published in ScienceDirect examined the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound significantly inhibited cell growth in SKOV3 cells while exhibiting minimal toxicity towards normal human epithelial cells (HEK293). This selectivity underscores its potential as a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results highlighted its effectiveness in inhibiting the growth of fungal species, suggesting that this compound could be explored further for developing antifungal treatments .

Propiedades

IUPAC Name |

6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWMLRFDXSKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346491 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-64-7 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Norbraylin?

A1: this compound has demonstrated vasorelaxing properties in research studies []. While the exact mechanism of action requires further investigation, this finding suggests potential applications in addressing conditions related to vasoconstriction.

Q2: Has this compound been explored as a potential quality marker for herbal medicines?

A3: Yes, recent research has investigated the use of this compound as a potential quality marker for Toddalia asiatica, a traditional Chinese medicine []. Due to variations in the chemical composition of herbal medicines based on factors like geographical origin and harvesting time, identifying reliable quality markers is crucial for ensuring consistent therapeutic effects. The study by [] suggests that this compound, along with other compounds, could serve as a quality marker for Toddalia asiatica.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.